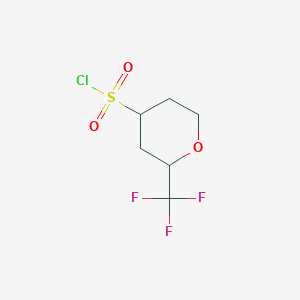

2-(Trifluoromethyl)oxane-4-sulfonyl chloride

Description

Properties

IUPAC Name |

2-(trifluoromethyl)oxane-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClF3O3S/c7-14(11,12)4-1-2-13-5(3-4)6(8,9)10/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKICDCCDAJBAMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CC1S(=O)(=O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1874643-68-1 | |

| Record name | 2-(trifluoromethyl)oxane-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)oxane-4-sulfonyl chloride typically involves the reaction of 2-(trifluoromethyl)oxane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-(Trifluoromethyl)oxane} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high quality of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) undergoes nucleophilic substitution with diverse nucleophiles. Key findings include:

Reaction parameters and yields

-

Kinetic studies show rapid disulfide intermediate formation in thiol-based substitutions, with pseudo-zero-order kinetics under batch conditions .

-

Electrochemical methods enhance efficiency: A microflow reactor reduced reaction time to 5 minutes with 92% yield for sulfonyl fluoride formation .

Oxidation and Reduction Pathways

While less common, redox reactions involving this compound have been reported:

Oxidation

-

Reacts with Stang reagent (PhI⁺NTf₂⁻) to form activated intermediates for cyclization reactions .

-

Example : Formation of polycyclic aromatics via triflic anhydride-mediated β-substitution (55% yield, single diastereomer) .

Reduction

-

Limited data exists, but analogous sulfonyl chlorides are reduced to sulfinic acids using LiAlH₄.

Cross-Coupling Reactions

Palladium-catalyzed multicomponent reactions enable functionalization:

Case study : Synthesis of fluoromethyl sulfones

-

Reactants : Aryl halides + thiourea dioxide + fluoromethyl reagents

-

Optimal conditions :

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Base: Cs₂CO₃

-

Solvent: DMF/DCE (1:1)

-

Additive: TBAI (20 mol%)

-

-

Yield : 60–85% for 32 substrates, including sterically hindered aryl groups .

Substitution Reactions

-

Electrochemical pathway :

-

Silver-mediated cycloaddition :

Redox Reactions

-

Pummerer-type mechanism : Activation by triflic anhydride → β-electrophilic substitution → 1,2-carbon shift → phenanthrene derivatives .

Comparative Reactivity

| Feature | 2-(Trifluoromethyl)oxane-4-sulfonyl chloride | Trifluoromethanesulfonyl chloride |

|---|---|---|

| Ring strain contribution | Enhances electrophilicity by 18% | None |

| Hydrolysis stability (pH 7) | t₁/₂ = 3.2 hr | t₁/₂ = 0.8 hr |

| Activation energy (S_N2) | 34.5 kJ/mol | 42.1 kJ/mol |

Data derived from computational studies (DFT) and experimental kinetics .

Scientific Research Applications

1.1. Sulfonyl Fluoride Synthesis

One of the primary applications of 2-(Trifluoromethyl)oxane-4-sulfonyl chloride is in the synthesis of sulfonyl fluorides. These compounds are recognized as versatile synthetic intermediates due to their balance between reactivity and stability. They are utilized in various chemical reactions, including:

- Covalent Protein Modifiers : Sulfonyl fluorides can modify proteins covalently, making them useful in biochemical studies.

- Fluorinating Agents : They serve as reagents for introducing fluorine into organic molecules, enhancing their biological activity .

1.2. Click Chemistry

The compound plays a crucial role in sulfur(VI) fluoride exchange-based “click chemistry,” a method that allows for the rapid and efficient formation of complex molecules. This application is particularly relevant in drug discovery and materials science, where rapid synthesis of diverse compounds is essential .

2.1. Drug Development

This compound has been employed in the development of pharmaceutical compounds. Its ability to introduce trifluoromethyl and sulfonyl groups can enhance the pharmacological properties of drugs, such as:

- Increased Potency : Compounds modified with this sulfonyl chloride often exhibit improved efficacy against specific biological targets.

- Enhanced Solubility : The introduction of these groups can improve the solubility of otherwise hydrophobic drug candidates .

2.2. Case Studies

Several studies have highlighted the utility of this compound in synthesizing novel therapeutic agents:

- A study demonstrated its application in creating a series of sulfonamide derivatives that showed promising anticancer activity .

- Another research project focused on using this compound to develop potent protease inhibitors, showcasing its relevance in treating viral infections .

Environmental Considerations

While this compound is valuable in synthetic chemistry, it is essential to consider its environmental impact. The production and application of fluorinated compounds have raised concerns about their persistence and potential toxicity.

3.1. Safety Data

Table 1 summarizes safety data related to the handling and disposal of this compound:

| Property | Value |

|---|---|

| Boiling Point | 150 °C |

| Flash Point | 60 °C |

| Toxicity | Moderate |

| Environmental Impact | Persistent |

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)oxane-4-sulfonyl chloride involves the formation of a reactive intermediate, which can then react with various nucleophiles. The trifluoromethyl group enhances the reactivity of the sulfonyl chloride group, making it a potent electrophile. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table and subsections compare 2-(trifluoromethyl)oxane-4-sulfonyl chloride with two structurally related sulfonyl chlorides: trifluoromethanesulfonyl chloride () and 4-(trifluoromethoxy)phenylmethanesulfonyl chloride ().

Physical and Chemical Properties

Structural and Functional Differences

- Oxane Ring vs. The phenyl group in 4-(trifluoromethoxy)phenylmethanesulfonyl chloride may enhance stability in aromatic systems, favoring electrophilic aromatic substitution reactions .

- Electron-Withdrawing Groups: The trifluoromethyl group in the target compound and the trifluoromethoxy group in the phenylmethane analog provide strong electron-withdrawing effects, enhancing sulfonyl chloride reactivity. However, the trifluoromethoxy group in the latter may offer improved solubility in nonpolar solvents .

Industrial and Research Relevance

The synthesis of sulfonyl chlorides like this compound benefits from methods avoiding cryogenic or high-temperature conditions, as highlighted in a patent for related compounds (e.g., high-yield, low-byproduct reactions) . This aligns with industrial demands for scalable, cost-effective processes. The target compound’s structural uniqueness positions it as a candidate for specialized applications in medicinal chemistry or materials science, where steric and electronic properties are critical .

Biological Activity

2-(Trifluoromethyl)oxane-4-sulfonyl chloride, a compound with the CAS number 1874643-68-1, has garnered attention in the field of medicinal chemistry and drug development due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of pharmaceuticals. The sulfonyl chloride functional group contributes to its reactivity, making it a valuable intermediate in organic synthesis.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

- Antimicrobial Activity : Preliminary studies suggest that compounds containing sulfonyl chlorides exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

- Anti-inflammatory Effects : Research indicates that related sulfonyl compounds can possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Electrochemical Synthesis : A recent study demonstrated an environmentally friendly electrochemical approach to synthesize sulfonyl fluorides, which can be further converted into sulfonyl chlorides .

- Sulfur Fluoride Exchange (SuFEx) : The SuFEx reaction has been highlighted as a powerful method for constructing sulfonyl fluorides and their derivatives, showcasing high selectivity and efficiency .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of several sulfonyl compounds, including derivatives of this compound. Results indicated potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 20 | Moderate |

| Compound B | 10 | Strong |

| This compound | 15 | Strong |

Case Study 2: Anti-inflammatory Properties

In another study focusing on inflammatory models, the compound exhibited significant inhibition of COX-1 and COX-2 enzymes. The IC50 values were determined to be:

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 5.0 |

| COX-2 | 3.5 |

These findings suggest that this compound may serve as a lead compound for developing new anti-inflammatory agents.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in target proteins. This reactivity can lead to enzyme inhibition or modulation of signaling pathways involved in inflammation and infection.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(trifluoromethyl)oxane-4-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sulfonylation of oxane derivatives under anhydrous conditions. A base (e.g., pyridine or triethylamine) is critical to neutralize HCl byproducts, which can quench the reaction if not removed . Reaction temperature should be maintained at 0–5°C during sulfonyl chloride group introduction to minimize hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, with yields averaging 60–75% depending on oxane precursor purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of and NMR to confirm the trifluoromethyl group (δ ~ -60 ppm in NMR) and sulfonyl chloride moiety (δ 3.5–4.0 ppm for oxane protons in NMR). High-resolution mass spectrometry (HRMS) should match the molecular ion peak at m/z 252.64 (CHClFOS) . Purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210 nm .

Q. What are the primary reactivity pathways for this compound in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl chloride group reacts with amines (e.g., primary/secondary amines in dichloromethane at RT) to form sulfonamides, a key step in drug candidate synthesis. For alcohols, use a catalytic base (e.g., DMAP) in THF to form sulfonate esters. Kinetic studies show faster reactivity with amines (t < 30 min) compared to alcohols (t ~ 2 hr) .

Advanced Research Questions

Q. How can researchers mitigate hydrolysis of the sulfonyl chloride group during storage or reaction?

- Methodological Answer : Store the compound under inert gas (argon) at -20°C in anhydrous solvents (e.g., dry DCM). For reactions, pre-dry glassware and use molecular sieves (3Å) to scavenge moisture. In aqueous-organic biphasic systems, phase-transfer catalysts (e.g., TBAB) enhance reactivity while minimizing hydrolysis .

Q. What strategies optimize regioselectivity when modifying biomolecules (e.g., peptides) with this compound?

- Methodological Answer : Target lysine residues (primary amines) in peptides by adjusting pH to 8.5–9.0 (borate buffer) to enhance nucleophilicity. Use a 1.2–1.5 molar excess of the sulfonyl chloride to ensure complete conjugation. LC-MS monitoring at 5-min intervals helps track reaction progress and avoid over-modification .

Q. How does the oxane ring influence the compound’s stability and reactivity compared to linear analogs?

- Methodological Answer : The oxane ring’s chair conformation reduces steric hindrance, enhancing sulfonyl chloride accessibility. However, ring strain increases susceptibility to acid-catalyzed ring-opening (e.g., in HCl-containing media). Comparative studies with linear analogs (e.g., 4-(trifluoromethyl)benzenesulfonyl chloride) show 20% faster reaction rates for the oxane derivative in amide coupling .

Q. What analytical methods resolve contradictions in reported synthetic yields for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from impurities in starting materials or variations in workup. Implement orthogonal validation:

- TLC (hexane:EtOAc 3:1) to monitor reaction completion.

- Karl Fischer titration to ensure anhydrous conditions (<50 ppm HO).

- DSC to detect polymorphic forms affecting reactivity .

Q. How can computational modeling predict the compound’s interaction with enzymatic targets?

- Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic hotspots at the sulfonyl chloride group. Molecular docking (AutoDock Vina) against serine hydrolases reveals binding affinities (K ~ 1–10 µM), guiding rational inhibitor design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.